3-(Azidomethyl)-1,2-oxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(azidomethyl)-1,2-oxazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4O/c5-8-6-3-4-1-2-9-7-4/h1-2H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQSGVVKIKCGVTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CON=C1CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reaction Mechanisms and Chemical Transformations of Azidomethyl Oxazoles
Reactivity Profiles of the Azide (B81097) Functionality
The azidomethyl group is a key locus of reactivity, participating in a variety of powerful and selective chemical transformations. These reactions are fundamental in synthetic chemistry for the construction of more complex molecular architectures.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,2,3-Triazole Formation (Click Chemistry)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced by K.B. Sharpless to describe reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. organic-chemistry.org This reaction facilitates the efficient covalent linkage of molecules containing azide and terminal alkyne functionalities. nih.gov For "3-(Azidomethyl)-1,2-oxazole," the azide group readily participates in this 1,3-dipolar cycloaddition to form a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org
The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. wikipedia.orgbeilstein-journals.org The CuAAC reaction is known for its exceptional functional group tolerance and can be conducted under mild, often aqueous, conditions. organic-chemistry.orgbeilstein-journals.org This robust transformation is widely employed in drug discovery, bioconjugation, and materials science. nih.govmiragenews.comnih.gov The mechanism, while not a true concerted cycloaddition, involves the formation of a copper acetylide intermediate that then reacts with the azide. nih.govwikipedia.org
Table 1: Representative Conditions for CuAAC Reaction
| Parameter | Condition | Role | Citation |
|---|---|---|---|
| Copper Source | CuSO₄·5H₂O / Sodium Ascorbate | In situ generation of Cu(I) catalyst | beilstein-journals.org |
| Solvent | t-BuOH/H₂O, DMSO, Alcohols | Reaction medium | beilstein-journals.orgsemanticscholar.org |
| Temperature | Room Temperature to Mild Heating | Controls reaction rate | organic-chemistry.orgsemanticscholar.org |
| Reactants | This compound, Terminal Alkyne | Building blocks for the triazole ring | wikipedia.org |
Nucleophilic Displacement Reactions at the Azidomethyl Group
While the azide functional group itself is the result of a nucleophilic displacement, its presence on a methyl group attached to the oxazole (B20620) ring suggests that the benzylic-like position can be susceptible to substitution. In the synthesis of similar compounds, such as 2-(azidomethyl)oxazoles, the azide is introduced by treating a corresponding bromomethyl derivative with sodium azide (NaN₃). beilstein-journals.org This indicates that the azidomethyl group in "this compound" could potentially be displaced by other strong nucleophiles under appropriate conditions, although this is a less common reaction pathway compared to the cycloaddition. The feasibility of such a displacement would depend on the stability of the resulting oxazolylmethyl cation or the SN2 transition state.
Reduction Pathways of Azides to Amines (e.g., Staudinger Reaction)
A fundamental transformation of the azide group is its reduction to a primary amine. The Staudinger reaction is a classic and mild method for achieving this conversion. chem-station.com This reaction involves the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. mdpi.com Subsequent hydrolysis of this intermediate yields the corresponding amine and triphenylphosphine oxide. chem-station.com This two-step process, often referred to as the Staudinger ligation, is highly efficient and chemoselective. The reduction of "this compound" would yield "3-(Aminomethyl)-1,2-oxazole," a valuable building block for further functionalization.
Table 2: Staudinger Reaction for Azide Reduction
| Step | Reagents | Intermediate/Product | Byproduct | Citation |
|---|---|---|---|---|
| 1 | Triphenylphosphine (PPh₃) | Iminophosphorane | Nitrogen (N₂) | mdpi.comnih.gov |
| 2 | Water (H₂O) | Primary Amine | Triphenylphosphine oxide (Ph₃P=O) | chem-station.com |
Thermal Decomposition Leading to Nitrene Intermediates
Organic azides can undergo thermal decomposition, typically at elevated temperatures, to extrude dinitrogen gas (N₂) and form highly reactive nitrene intermediates. rsc.org The formation of the nitrene is often the rate-determining step. rsc.org These electron-deficient species can then undergo a variety of subsequent reactions, including C-H insertion, rearrangements to form imines (via 1,2-hydride or 1,2-alkyl shifts), or cycloadditions. researchgate.net The thermal decomposition of "this compound" would generate the corresponding oxazolylmethylnitrene. The precise outcome would depend on the reaction conditions and the surrounding molecular environment. The stability of the oxazole ring under such high-energy conditions would also be a consideration. nih.govbibliotekanauki.pl
Aza-Wittig Reactions with Carbonyl Compounds
The iminophosphorane intermediate generated during the Staudinger reaction can be trapped in situ by an electrophile, such as a carbonyl compound (aldehyde or ketone), in what is known as the Aza-Wittig reaction. chem-station.comwikipedia.org This reaction forms an imine and, like the Staudinger reduction, produces triphenylphosphine oxide as a byproduct. wikipedia.org The Aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles through intramolecular cyclization. mdpi.comlookchem.com For "this compound," the corresponding iminophosphorane could react with various carbonyl compounds to form a diverse range of imine-linked structures. The mechanism is analogous to the standard Wittig reaction. wikipedia.org
Chemical Behavior of the 1,2-Oxazole Ring System
The 1,2-oxazole ring is a five-membered aromatic heterocycle containing both nitrogen and oxygen. beilstein-journals.orgtandfonline.com Its aromatic character is less pronounced than that of benzene. clockss.org The heteroatoms influence the ring's electronic distribution and reactivity. The nitrogen atom at position 2 is pyridine-like, while the oxygen atom at position 1 is furan-like. pharmaguideline.com
The 1,2-oxazole ring is generally stable but can undergo ring-opening under harsh conditions such as strong acids or bases. pharmaguideline.comrsc.org It is relatively resistant to oxidation. tandfonline.com Electrophilic substitution is difficult and typically requires activating groups on the ring. pharmaguideline.com When it does occur, substitution is favored at the C4 position. pharmaguideline.com Nucleophilic attack is also generally unfavorable unless facilitated by electron-withdrawing groups, with the C5 position being the most susceptible. nih.gov
The diene-like character of the oxazole ring allows it to participate in Diels-Alder reactions, which can be a route to synthesizing pyridine (B92270) and furan (B31954) derivatives. clockss.orgwikipedia.org The presence of the azidomethyl substituent at the 3-position is not expected to dramatically alter the fundamental reactivity of the oxazole core, although it may have some electronic influence.
Cycloaddition Reactions of the Oxazole Ring as a Diene (e.g., Diels-Alder)
The oxazole ring system possesses an electron-deficient azadiene character, making it a suitable component in inverse electron demand Diels-Alder reactions. clockss.org This reactivity allows oxazoles to function as dienes, reacting with various dienophiles to form six-membered rings. tandfonline.com The most prominent application of this transformation is the reaction with alkenes or alkynes, which, following a subsequent retro-Diels-Alder step (typically involving the loss of a small molecule like a nitrile), provides a powerful route to substituted pyridines and furans, respectively. wikipedia.orgresearchgate.net
The efficiency of the Diels-Alder reaction involving oxazoles can be significantly influenced by substituents on both the oxazole ring and the dienophile. The inherent electron-deficient nature of the oxazole diene system means that reactions are often facilitated under thermal conditions at elevated temperatures. clockss.org However, the reactivity can be enhanced in several ways:
Substituent Effects: The presence of electron-donating groups on the oxazole ring can increase its reactivity in normal electron demand Diels-Alder reactions. clockss.orgpharmaguideline.com
Activation of the Nitrogen Atom: The cycloaddition can be facilitated by the addition of Brønsted or Lewis acids to the oxazole nitrogen atom. nih.govacs.org This activation lowers the energy of the LUMO of the diene, accelerating the reaction with electron-rich dienophiles. researchgate.net
In the context of this compound, the oxazole core is expected to participate in such cycloaddition reactions. The initial [4+2] cycloaddition would form a bicyclic intermediate with an oxygen bridge. wikipedia.org Subsequent elimination from this adduct leads to the formation of a new aromatic ring. For example, reaction with an alkyne would yield a furan, while reaction with an alkene would lead to a pyridine derivative. pharmaguideline.com
| Reaction Type | Reactant | Product | Significance |
| Diels-Alder | Alkene (Dienophile) | Pyridine Derivative | Synthesis of complex molecules like Vitamin B6 precursors. wikipedia.orgacs.org |
| Diels-Alder | Alkyne (Dienophile) | Furan Derivative | Access to highly substituted furan rings. researchgate.net |
| Diels-Alder | Heterodienophile | Various Heterocycles | Efficient entry into diverse heterocyclic systems. researchgate.net |
This table summarizes the general outcomes of Diels-Alder reactions where the oxazole ring acts as a diene.
Ring Opening and Recyclization Processes
The 1,2-oxazole ring, while aromatic, is susceptible to ring-opening under certain conditions, providing a pathway to other heterocyclic systems or open-chain compounds. Nucleophilic attack on the oxazole core can lead to ring cleavage rather than direct substitution. pharmaguideline.com This reactivity allows for the transformation of oxazoles into a variety of other heterocycles, including imidazoles, pyrroles, and pyrimidines, through a sequence of nucleophilic addition, ring opening, and subsequent recyclization. tandfonline.com
One well-documented pathway involves the reaction of oxazoles with ammonia (B1221849) or formamide (B127407), which can convert the oxazole into an imidazole. pharmaguideline.com Another key transformation is initiated by deprotonation. For 1,3-oxazoles, deprotonation at the C2 position can lead to an equilibrium with a ring-opened enolate-isonitrile intermediate. wikipedia.org For the 1,2-oxazole (isoxazole) system, deprotonation at the C3 position can similarly induce cleavage of the N-O bond and opening of the ring. nsf.gov
Reductive methods can also be employed to open the oxazole ring. tandfonline.com For instance, reduction with a nickel-aluminum alloy in aqueous potassium hydroxide (B78521) has been shown to cleave the ring. tandfonline.com The Cornforth rearrangement represents a specific thermal rearrangement process for 4-acyloxazoles, where the acyl group and the C5 substituent exchange positions, proceeding through a ring-opened intermediate. wikipedia.org
Electrophilic and Nucleophilic Substitution Reactions on the Oxazole Core
The reactivity of the oxazole core in this compound towards substitution reactions is governed by the electronic properties of the ring.
Electrophilic Substitution: The oxazole ring is generally resistant to electrophilic aromatic substitution unless activated by electron-donating groups. tandfonline.compharmaguideline.com When such reactions do occur, the preferred site of attack is the C5 position. tandfonline.comwikipedia.org The general order of reactivity for electrophilic attack on the ring carbons is C4 > C5 > C2. pharmaguideline.com Due to the electron-deficient nature of the ring, reactions like nitration and sulfonation are typically not successful. pharmaguideline.com
Nucleophilic Substitution: Nucleophilic substitution directly on the oxazole ring is uncommon and generally requires the presence of a good leaving group, such as a halogen. tandfonline.compharmaguideline.com The most favorable position for nucleophilic attack is C2, as it is the most electron-deficient carbon. wikipedia.orgpharmaguideline.com The ease of displacement for a halogen substituent follows the order C2 >> C4 > C5. tandfonline.com However, in many cases, attempted nucleophilic substitution results in ring cleavage instead of a direct displacement reaction. pharmaguideline.comslideshare.net
Deprotonation and Metallation: The acidity of the ring protons is an important factor in its functionalization. The C2-proton is the most acidic and can be removed by strong bases, although the resulting lithiated species can be unstable and lead to ring opening. wikipedia.orgpharmaguideline.com For the isomeric isoxazole (B147169) ring, deprotonation is most favorable at the C5 position. nsf.gov
N-Alkylation and N-Acylation: The nitrogen atom at position 3 is basic and serves as the site for reactions like protonation, N-alkylation, and N-acylation, leading to the formation of oxazolium salts. tandfonline.compharmaguideline.com
Regioselectivity and Stereoselectivity in Azidomethyl Oxazole Transformations
The outcomes of reactions involving substituted oxazoles are often governed by regioselective and stereoselective factors.
Regioselectivity: In the context of cycloaddition reactions, the regioselectivity is influenced by the electronic nature of the substituents on both the oxazole and the dienophile. For Diels-Alder reactions of alkyl- and alkoxy-substituted oxazoles, a general rule is that the more electronegative substituent on the dienophile preferentially orients to what will become the 4-position of the resulting pyridine ring. clockss.org
For substitution reactions, regioselectivity is dictated by the inherent electronic properties of the oxazole ring. As noted, electrophilic attack is directed towards C5, while nucleophilic substitution favors the C2 position. tandfonline.comwikipedia.org In cases of deprotonation and subsequent reaction with electrophiles, the regioselectivity can be controlled. For instance, in dimethyl-substituted oxazole carboxylic acids, deprotonation occurs specifically at the 2-methyl position. rsc.org The direct arylation of oxazoles can also be controlled with high regioselectivity for either the C2 or C5 position by tuning the reaction solvent and phosphine ligands in palladium-catalyzed reactions. organic-chemistry.org
Stereoselectivity: While specific studies on the stereoselectivity of reactions involving this compound are not extensively detailed, 1,3-dipolar cycloaddition reactions, a class of reactions relevant to the azide functional group, are known to proceed with high degrees of stereoselectivity. wikipedia.org The stereochemical information of the dipolarophile is often retained in the cyclic product. wikipedia.org In multicomponent reactions that lead to complex heterocyclic systems, high diastereoselectivity is frequently observed. mdpi.com
Mechanistic Investigations into Oxazole Formation and Transformation
Role of Azirine Intermediates in Oxazole Synthesis
A significant mechanistic pathway for the formation of oxazole rings involves the intermediacy of 2H-azirines. This route is particularly relevant for the synthesis of substituted oxazoles from vinyl azides. beilstein-journals.org The process generally involves an initial thermolysis or photolysis of a vinyl azide, which leads to the extrusion of dinitrogen gas and the formation of a highly strained 2H-azirine intermediate. beilstein-journals.org
This reactive azirine can then undergo a ring-expansion reaction with an appropriate electrophile, such as an acyl chloride. The reaction proceeds through the formation of an intermediate adduct which then cyclizes to yield the oxazole ring. beilstein-journals.org This general synthetic strategy has been successfully applied to produce 2-(azidomethyl)oxazoles in a continuous-flow process, highlighting its efficiency. beilstein-journals.org
Furthermore, the isomerization between isoxazoles and azirines is a known transformation. researchgate.net Under certain catalytic conditions, isoxazoles can be converted into 2H-azirines. Conversely, some azirine-2-carbonyl compounds can rearrange to form oxazoles, particularly if the oxazole is the more thermodynamically stable isomer. researchgate.netbeilstein-journals.org In some cases, azirine intermediates can undergo ring opening to form nitrile ylides, which can then cyclize to form an oxazole ring. beilstein-journals.org
| Starting Material | Key Intermediate | Reagent | Product | Mechanistic Step |
| Vinyl Azide | 2H-Azirine | Acyl Halide | Substituted Oxazole | Ring expansion of azirine. beilstein-journals.org |
| 5-Chloroisoxazole | Azirine-2-carbonyl chloride | Nucleophile | Azirine-2-carboxylic acid derivative | Catalytic isomerization. researchgate.netbeilstein-journals.org |
| 2-Acyl-2H-azirine | Nitrile Ylide | Heat | Oxazole-4-carboxylic acid | Ring opening and recyclization. beilstein-journals.org |
This table outlines key transformations involving azirine intermediates in the synthesis and rearrangement of oxazoles.
Deprotonation-Initiated Pathways for Oxazole Formation
The formation of the oxazole ring can also be initiated by a deprotonation event on a suitable acyclic or heterocyclic precursor. This approach relies on creating a carbanion that subsequently participates in an intramolecular cyclization to build the oxazole core.
A notable example is the Van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov The mechanism involves the deprotonation of the active methylene (B1212753) group of TosMIC by a base. The resulting anion then acts as a nucleophile, attacking an aldehyde or a related carbonyl compound. The subsequent intramolecular cyclization, involving nucleophilic attack of the oxygen onto the isocyanide carbon, forms an oxazoline (B21484) intermediate. The final step is the elimination of p-toluenesulfinic acid, which results in aromatization to the 5-substituted oxazole product. nih.gov
Another deprotonation-initiated pathway has been identified in the transformation of 2-acyl-3-alkyl-2H-azirines into oxazoles under strongly basic conditions. organic-chemistry.org The mechanism involves deprotonation followed by a nucleophilic addition to the imine functionality, which is consistent with the formation of a ketenimine intermediate. organic-chemistry.org Similarly, the synthesis of oxazoles can be achieved by reacting deprotonated alkyl isocyanoacetate with an activated carboxylic acid derivative, which cyclizes to form the oxazole product. acs.org
Cascade Reactions and Domino Processes in Azidomethyl Oxazole Chemistry
Currently, there is a notable absence of specific research detailing cascade or domino reactions that utilize this compound as a starting material. Scientific literature extensively covers various synthetic routes to produce substituted oxazoles and fused heterocyclic systems, some of which involve cascade or domino mechanisms. For instance, multi-step, one-pot syntheses have been developed for producing 2-(azidomethyl)oxazoles from vinyl azides through a sequence involving thermolysis, reaction with bromoacetyl bromide, and subsequent nucleophilic displacement. nih.govbeilstein-journals.orgbeilstein-journals.org However, these processes describe the formation of an azidomethyl oxazole rather than its subsequent use in a cascade reaction.
Cascade reactions, also known as domino reactions, are powerful tools in organic synthesis, allowing for the construction of complex molecular architectures in a highly efficient manner by combining multiple bond-forming events in a single synthetic operation without isolating intermediates. iupac.org The development of such reactions for this compound would be of significant interest, as the azide moiety can potentially participate in various transformations, such as intramolecular cycloadditions or rearrangements, to form fused heterocyclic systems.
While the broader field of oxazole chemistry includes examples of domino processes for the synthesis of fused heterocycles, and intramolecular reactions of azides are well-documented for creating new ring systems, the specific application of these principles to this compound has not been reported. mdpi.comlookchem.commdpi.com Future research in this area could explore the potential for intramolecular cyclizations, where the azido (B1232118) group reacts with a substituent on the oxazole ring or an appended side chain, to initiate a cascade sequence leading to novel polycyclic heteroaromatic compounds. Such investigations would contribute to the expanding utility of oxazole derivatives in synthetic and medicinal chemistry.
Spectroscopic and Computational Characterization Methodologies
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods provide detailed information regarding the molecular structure, including the connectivity of atoms, the chemical environment of individual nuclei, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In 3-(Azidomethyl)-1,2-oxazole, three distinct proton signals are expected: two from the isoxazole (B147169) ring and one from the azidomethyl side chain.
The isoxazole ring contains two protons, H-4 and H-5, which are coupled to each other, typically resulting in two doublets. The proton at the 5-position (H-5) is generally observed at a more downfield chemical shift compared to the proton at the 4-position (H-4) due to its proximity to the ring oxygen atom. The azidomethyl group (-CH₂N₃) protons are expected to appear as a singlet, as they lack adjacent protons to couple with. The electron-withdrawing nature of the azide (B81097) group shifts this signal downfield. Based on data from analogous structures, the expected chemical shifts are detailed below. vulcanchem.com
| Proton | Predicted Chemical Shift (δ) ppm | Multiplicity |
| H-4 (isoxazole) | ~6.4-6.6 | Doublet (d) |
| H-5 (isoxazole) | ~8.4-8.6 | Doublet (d) |
| -CH₂- (azidomethyl) | ~4.5-4.7 | Singlet (s) |
| Predicted data is based on theoretical chemical shift calculations and analysis of similar isoxazole structures. |
Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and chemical environment of carbon atoms. The molecule this compound possesses four unique carbon atoms: three within the isoxazole ring and one in the azidomethyl group.
The C-3 and C-5 carbons of the isoxazole ring are significantly deshielded and appear far downfield due to their direct bonding to heteroatoms (oxygen and nitrogen). The C-4 carbon appears at a more upfield position. The carbon of the azidomethyl side chain (-CH₂) is influenced by the attached azide group and is expected in the range of 45-55 ppm.
| Carbon | Predicted Chemical Shift (δ) ppm |
| C-3 (isoxazole) | ~158-162 |
| C-4 (isoxazole) | ~102-105 |
| C-5 (isoxazole) | ~150-154 |
| -CH₂- (azidomethyl) | ~48-52 |
| Predicted data is based on theoretical chemical shift calculations and analysis of similar isoxazole structures. |
Nitrogen-15 (¹⁵N) NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, provides direct insight into the chemical environment of nitrogen atoms. This technique is particularly valuable for this compound, which contains four nitrogen atoms in two distinct functional groups: the isoxazole ring and the azide moiety.
The isoxazole nitrogen (N-2) is expected to have a chemical shift characteristic of sp²-hybridized nitrogen in a five-membered aromatic heterocycle. The azide group contains three distinct nitrogen atoms: a central, positively charged nitrogen (N-β) and two terminal nitrogens (N-α and N-γ). These three nuclei exhibit vastly different chemical shifts due to their unique electronic environments, making ¹⁵N NMR a definitive tool for identifying the azide group.
| Nitrogen | Predicted Chemical Shift (δ) ppm (rel. to CH₃NO₂) |
| N-2 (isoxazole) | -10 to +10 |
| N-α (-CH₂-NαNβNγ) | ~ -130 to -140 |
| N-β (-CH₂-NαNβNγ) | ~ -170 to -180 |
| N-γ (-CH₂-NαNβNγ) | ~ -290 to -310 |
| Predicted data is based on established chemical shift ranges for isoxazoles and organic azides. |
Two-dimensional NMR experiments are crucial for confirming the structural assignments made from 1D spectra.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. For this compound, an HSQC spectrum would show correlations between:
The H-4 proton signal and the C-4 carbon signal.
The H-5 proton signal and the C-5 carbon signal.
The -CH₂- proton signal and the -CH₂- carbon signal.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds. HMBC is invaluable for establishing the connectivity between different parts of the molecule and confirming the substitution pattern. Key expected correlations include:
A correlation between the azidomethyl (-CH₂) protons and the C-3 carbon of the isoxazole ring, which is definitive proof of the 3-substituted regioisomer.
Correlations between the H-4 proton and the C-3 and C-5 carbons.
Correlations between the H-5 proton and the C-3 and C-4 carbons.
These 2D experiments together provide an unambiguous confirmation of the entire molecular scaffold.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the presence of specific functional groups.
For this compound, the most prominent and diagnostic feature in the IR spectrum is the strong, sharp absorption band corresponding to the asymmetric stretching vibration (νₐₛ) of the azide (-N₃) group. This peak appears in a relatively uncongested region of the spectrum, making it a clear indicator of the azide's presence. Other expected absorptions include C-H stretching from the aromatic isoxazole ring, C=N and C=C stretching vibrations from the ring framework, and N-O and C-O stretching vibrations.
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Azide (-N₃) | Asymmetric stretch | ~2100 | Strong, Sharp |
| Aromatic C-H | Stretch | ~3100-3150 | Medium |
| Ring C=N / C=C | Stretch | ~1400-1600 | Medium-Weak |
| Ring N-O | Stretch | ~1350-1450 | Medium |
| Predicted data is based on characteristic infrared absorption frequencies for organic azides and isoxazole rings. vulcanchem.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and the study of fragmentation patterns, which aids in structural elucidation.
High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental composition of a molecule by providing highly accurate mass measurements. For this compound (C₄H₄N₄O), the theoretical exact mass can be calculated. This high level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental formulas.
In a typical HRMS analysis of a newly synthesized batch of this compound, the observed mass of the molecular ion ([M+H]⁺ or M⁺) would be compared to its calculated theoretical mass. A minimal mass error, typically in the parts-per-million (ppm) range, would confirm the elemental composition and, by extension, the successful synthesis of the target compound.
Table 1: Theoretical and Expected HRMS Data for this compound
| Ion Species | Chemical Formula | Theoretical Exact Mass | Expected Observed Mass Range (within 5 ppm) |
| [M]⁺ | C₄H₄N₄O | 124.0385 | 124.0379 - 124.0391 |
| [M+H]⁺ | C₄H₅N₄O⁺ | 125.0463 | 125.0457 - 125.0469 |
| [M+Na]⁺ | C₄H₄N₄ONa⁺ | 147.0283 | 147.0276 - 147.0290 |
This table presents hypothetical data based on established principles of HRMS analysis.
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique that involves bombarding a molecule with high-energy electrons, leading to the formation of a molecular ion and a series of characteristic fragment ions. The resulting mass spectrum serves as a molecular fingerprint.
Predicted Fragmentation Pathways:
Loss of N₂: A primary fragmentation would be the loss of a nitrogen molecule (N₂) from the azidomethyl group, resulting in a prominent peak at m/z 96. This is a characteristic fragmentation for organic azides.
Oxazole (B20620) Ring Cleavage: The oxazole ring can undergo cleavage, leading to fragments such as the acylium ion.
Loss of the Azidomethyl Group: Cleavage of the bond between the oxazole ring and the azidomethyl group could also occur.
Table 2: Predicted Key Fragment Ions in the EI-MS of this compound
| m/z | Proposed Fragment | Plausible Origin |
| 124 | [C₄H₄N₄O]⁺ | Molecular Ion (M⁺) |
| 96 | [C₄H₄NO]⁺ | M⁺ - N₂ |
| 68 | [C₃H₂NO]⁺ | Fragmentation of the oxazole ring |
| 42 | [C₂H₂N]⁺ | Fragmentation of the side chain |
This table is based on established fragmentation patterns of related chemical structures.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions.
Although a specific crystal structure for this compound has not been reported, analysis of related oxazole derivatives allows for an informed prediction of its solid-state structure. Single-crystal X-ray diffraction of a suitable crystal of this compound would reveal the exact geometry of the oxazole ring and the conformation of the azidomethyl substituent. The geometry of the oxazole ring is expected to be planar, with bond lengths and angles consistent with its aromatic character.
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to investigate the electronic structure, geometry, and reactivity of molecules. Methods such as Density Functional Theory (DFT) are powerful tools for complementing experimental data and providing insights where experimental data is unavailable.
DFT calculations could be employed to:
Optimize the molecular geometry: Predicting the most stable three-dimensional structure of this compound, including bond lengths, bond angles, and dihedral angles.
Calculate spectroscopic properties: Simulating infrared (IR) and nuclear magnetic resonance (NMR) spectra to aid in the interpretation of experimental data.
Determine electronic properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to understand the molecule's electronic behavior and reactivity.
Predict reaction mechanisms: Modeling potential reaction pathways and transition states to understand the chemical reactivity of the azidomethyl and oxazole moieties.
Table 3: Computationally Predicted Properties of Oxazole Derivatives
| Property | Computational Method | Predicted Information |
| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) | Bond lengths, bond angles, dihedral angles |
| Electronic Properties | DFT | HOMO-LUMO energy gap, electrostatic potential map |
| Vibrational Frequencies | DFT | Predicted IR spectrum for functional group identification |
This table illustrates the types of data that can be obtained from computational studies on oxazole derivatives.
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Density Functional Theory (DFT) has become a powerful and widely used computational tool for investigating the structural and electronic properties of heterocyclic compounds, including oxazole derivatives. irjweb.com DFT methods, particularly using hybrid functionals like Becke-3-Parameter-Lee-Yang-Parr (B3LYP) combined with basis sets such as 6-311G++(d,p), are frequently employed to predict molecular geometries, electronic behavior, and reactivity parameters. irjweb.comirjweb.com These theoretical calculations provide valuable insights that complement experimental findings.
A fundamental application of DFT in computational chemistry is the geometry optimization of a molecule to find its most stable three-dimensional structure, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.
The optimization process is typically performed in the gas phase to represent an isolated molecule. nih.gov For molecules with flexible groups, such as the azidomethyl side chain, a conformational analysis can be performed to identify the most stable spatial arrangements (conformers). nih.gov Theoretical calculations for related oxazole-containing structures have determined bond angles within the heterocyclic ring, such as O-C-C angles of approximately 107.4° and C-N-O angles around 114.1°. irjweb.com These values are characteristic of the strained five-membered ring structure. The planarity of the oxazole ring is a key feature, though substituents may lie outside this plane.
| Parameter | Description | Typical Calculated Value | Reference Compound |
|---|---|---|---|
| C-O-C Angle | Bond angle within the oxazole ring | ~105-107° | Substituted Oxazoles |
| O-C-C Angle | Bond angle within the oxazole ring | 107.4° | N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine irjweb.com |
| C-C-N Angle | Bond angle within the oxazole ring | ~108-110° | Substituted Oxazoles |
| C-N-O Angle | Bond angle within the oxazole ring | 114.1° | N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine irjweb.com |
| N-O-C Angle | Bond angle within the oxazole ring | ~105° | Substituted Oxazoles |
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic behavior and reactivity of a molecule. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO is an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.com
A large energy gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that a molecule is more reactive. For a substituted oxazole derivative studied using the B3LYP/6-311++G(d,p) level of theory, the calculated HOMO-LUMO energy gap was 4.8435 eV, which reflects the charge transfer interactions within the molecule. irjweb.com DFT calculations for this compound would similarly map the electron density distribution of these orbitals, identifying the regions most susceptible to electrophilic and nucleophilic attack.
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.89 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.05 eV |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | 4.84 eV irjweb.com |
From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated to quantify a molecule's reactivity. These descriptors, derived from conceptual DFT, provide a framework for predicting chemical behavior.
Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.
Chemical Hardness (η): Hardness is a measure of the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2. Molecules with a large energy gap are considered "hard," while those with a small gap are "soft." irjweb.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. It is defined as ω = μ² / (2η).
| Descriptor | Symbol | Formula |
|---|---|---|
| Chemical Potential | μ | (EHOMO + ELUMO) / 2 |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 |
| Global Softness | S | 1 / (2η) |
| Electrophilicity Index | ω | μ² / (2η) |
DFT is a valuable tool for investigating the mechanisms of chemical reactions at the molecular level. For this compound, the azido (B1232118) group is of particular interest as it can participate in various reactions, most notably 1,3-dipolar cycloadditions (a type of "click chemistry" reaction) to form triazoles. cuny.edu
Computational studies can map the entire reaction pathway, from reactants to products, by locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. mdpi.com The energy difference between the reactants and the transition state defines the activation energy barrier, which determines the reaction rate. DFT calculations can elucidate the concerted or stepwise nature of a reaction, identify key intermediates, and explain the regioselectivity and stereoselectivity of the products formed. mdpi.comacs.org For instance, in cycloaddition reactions involving azides, DFT can model the approach of the dipolarophile and the formation of new covalent bonds, providing a detailed understanding of the electronic and steric factors that govern the transformation. cuny.edumdpi.com
Other Quantum Chemical Methodologies for Energetic and Electronic Studies
While DFT is a versatile and widely used method, other quantum chemical methodologies are also employed to study specific properties of molecules like this compound.
Time-Dependent Density Functional Theory (TD-DFT): This method is an extension of DFT used to study the properties of molecules in their excited states. It is particularly effective for calculating electronic absorption spectra (UV-Vis spectra) by determining the energies and oscillator strengths of electronic transitions. nih.govresearchgate.net For this compound, TD-DFT could predict its absorption maxima and help interpret experimental spectroscopic data.
Ab Initio Methods: High-accuracy ab initio methods, such as the Complete Basis Set (CBS) and Gaussian-n (G3, G4) theories, are used for precise calculations of thermochemical properties. nih.gov These methods, while computationally more demanding than DFT, can provide highly reliable enthalpies of formation, bond dissociation energies, and acidities for heterocyclic compounds. nih.gov Such studies contribute to a fundamental understanding of the energetic stability of the molecule.
Applications and Synthetic Utility in Advanced Organic Materials and Chemical Biology Research
Versatile Building Blocks for Complex Organic Architectures
The inherent reactivity of the azido (B1232118) group, coupled with the electronic properties of the 1,2-oxazole ring, positions 3-(azidomethyl)-1,2-oxazole as a key intermediate in the synthesis of diverse and complex organic molecules. Its utility spans the creation of functionalized heterocyclic systems, the assembly of hybrid molecular structures, and the synthesis of biologically relevant molecules such as non-proteinogenic amino acids and peptide analogues.
The 1,2-oxazole moiety is a prominent scaffold in numerous natural products and medicinally important compounds. The introduction of an azidomethyl group provides a gateway for further functionalization, allowing for the elaboration of the core oxazole (B20620) structure into more complex heterocyclic systems. While direct literature on the 3-azidomethyl isomer is sparse, the analogous 2-(azidomethyl)oxazoles have been effectively synthesized and utilized as versatile building blocks. For instance, a continuous-flow protocol has been developed for the preparation of 2-(azidomethyl)oxazoles from vinyl azides. This method involves the thermolysis of vinyl azides to generate azirines, which then react with bromoacetyl bromide to form 2-(bromomethyl)oxazoles. Subsequent nucleophilic displacement with sodium azide (B81097) yields the desired 2-(azidomethyl)oxazole. beilstein-journals.org This synthetic strategy highlights the accessibility of azidomethyl-oxazoles for further chemical manipulation.
The azido group can be readily transformed into other functional groups, such as amines via reduction, which can then participate in a variety of cyclization and condensation reactions to build fused or linked heterocyclic systems. The oxazole ring itself can also participate in cycloaddition reactions, further expanding the diversity of accessible scaffolds. nih.gov
Table 1: Synthesis of Azidomethyl-Oxazole Derivatives
| Starting Material | Reagents | Product | Yield (%) | Reference |
| Vinyl azide | 1. Thermolysis; 2. Bromoacetyl bromide; 3. NaN₃ | 2-(Azidomethyl)oxazole | Good | beilstein-journals.org |
| 2-(Chloromethyl)oxazole | NaN₃, DMF | 2-(Azidomethyl)oxazole | - | core.ac.uk |
Note: The table showcases the synthesis of the 2-isomer, which serves as a model for the general synthetic accessibility of azidomethyl-oxazoles.
The most prominent application of this compound is its participation in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form 1,2,3-triazole linkages. This "click" reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for molecular hybridization. youtube.com By reacting this compound with various terminal alkynes, a diverse library of triazole-oxazole hybrid molecules can be readily synthesized.
Table 2: Representative "Click" Reactions for Triazole-Oxazole Hybrid Synthesis
| Azide Component | Alkyne Component | Catalyst/Conditions | Product | Reference |
| This compound (hypothetical) | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 1-Phenyl-4-((1,2-oxazol-3-yl)methyl)-1H-1,2,3-triazole | General Principle youtube.com |
| Benzyl Azide | Ethynyl-oxazole derivative | CuSO₄, EtOH-H₂O | Benzyl-triazole-oxazole hybrid | chemrxiv.org |
Note: This table illustrates the general principle of the click reaction for creating triazole-oxazole hybrids.
Non-proteinogenic amino acids (NPAAs) are unnatural amino acids that serve as valuable tools in drug discovery and chemical biology. They can be incorporated into peptides to enhance their stability, conformational rigidity, and biological activity. The oxazole ring can be considered a masked dipeptide isostere and a precursor to amino acids. nih.gov
Derivatives of 1,2-oxazole have been utilized as building blocks for the synthesis of novel amino acids. acs.org For example, oxazole-containing amino acids can be prepared from readily available starting materials like serine methyl ester. chemrxiv.org The azidomethyl group in this compound can be reduced to an aminomethyl group, which, depending on the subsequent chemical transformations, can lead to the formation of novel β- or γ-amino acids containing the 1,2-oxazole heterocycle. These NPAAs can then be incorporated into peptide chains using standard solid-phase or solution-phase peptide synthesis techniques, leading to the creation of peptide analogues with unique structural and functional properties. The presence of the oxazole moiety can impart specific conformational constraints on the peptide backbone, influencing its secondary structure and interaction with biological targets. mdpi.com
Contributions to Materials Science and Polymer Chemistry
The reactivity of the azido group in this compound also extends its utility into the realm of materials science and polymer chemistry. The ability to form stable triazole linkages via click chemistry provides a powerful tool for the synthesis of functional polymers and the design of novel cross-linking strategies.
Azide-functionalized monomers can be polymerized or attached to existing polymer backbones to create functional polymers with specific properties. While direct polymerization of this compound may be challenging, it can be readily attached to polymers containing alkyne groups via CuAAC. This post-polymerization modification approach allows for the introduction of the oxazole moiety into a variety of polymer architectures, including linear polymers, block copolymers, and star polymers.
For instance, polymers with pendant alkyne groups can be synthesized and subsequently "clicked" with this compound to yield polymers with oxazole side chains. core.ac.uk Azide-functionalized polymers, such as azide-terminated polyethylene (B3416737) glycol (PEG), can also be reacted with alkyne-functionalized oxazoles. nanosoftpolymers.com The resulting triazole-linked oxazole-containing polymers can exhibit interesting properties, such as altered solubility, thermal stability, and potential for coordination with metal ions, making them suitable for applications in areas like drug delivery, coatings, and advanced materials. researchgate.net
The bifunctional nature of molecules derived from this compound makes them potential candidates for use as cross-linking agents in polymer chemistry. For example, a di-alkyne can be reacted with two equivalents of this compound to create a molecule with two oxazole rings linked by a central unit. This resulting molecule, now possessing two oxazole functionalities, could potentially undergo further reactions.
More directly, the azide group itself is a key component in the formation of cross-linked polymers. When a polymer with multiple alkyne groups is treated with a diazide cross-linking agent, a network structure is formed. While this compound is a monoazide, it can be used to functionalize a multifunctional core to create a novel cross-linking agent. For example, reacting three equivalents of this compound with a tri-alkyne core would generate a tri-oxazole functionalized molecule. The development of 1,2,3-triazole cross-linked polymers is an active area of research, with applications in energetic materials and elastomers. youtube.com The incorporation of the oxazole moiety into such cross-linked networks could impart unique mechanical and thermal properties to the resulting materials.
Role as Chemical Tools in Chemical Biology
The azide functionality in this compound theoretically positions it as a participant in click chemistry reactions, most notably the CuAAC. This reaction typically involves the coupling of an azide with a terminal alkyne to form a stable triazole linkage. nih.gov Such strategies are fundamental in bioconjugation for attaching probes, tags, or therapeutic agents to biomolecules. nih.gov The bioorthogonal nature of the azide and alkyne groups allows these reactions to proceed in biological systems with minimal side reactions. nih.gov While the potential for this compound to be used in this manner exists due to its azide group, there is no specific documented research demonstrating its use in bioconjugation strategies.
Chemical probes are essential tools for detecting and quantifying specific molecules, including impurities in pharmaceutical preparations. The development of such probes often involves incorporating a reporter group (e.g., a fluorophore) and a reactive group for target binding. While the 1,2-oxazole ring can be a component of fluorescent molecules and the azide group can be used for attachment, there is no evidence in the current body of scientific literature to suggest that this compound has been specifically developed or utilized as a chemical probe for the detection of pharmaceutical impurities. The literature discusses general strategies for impurity profiling but does not mention this particular compound.
Future Directions and Emerging Research Avenues in Azidomethyl Oxazole Chemistry
Development of More Efficient and Stereoselective Synthetic Pathways
The future development of 3-(azidomethyl)-1,2-oxazole chemistry is highly dependent on the ability to produce this building block and its derivatives with high efficiency and stereochemical control. While general methods for isoxazole (B147169) synthesis, such as the [3+2] cycloaddition of nitrile oxides with alkynes or the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds, are well-established, research is now trending towards asymmetric and more atom-economical approaches. nih.gov
Future efforts will likely focus on catalytic enantioselective methods to construct chiral 1,2-oxazole rings, particularly those bearing additional substituents at the C4 and C5 positions. Although the parent this compound is achiral, the introduction of stereocenters onto the oxazole (B20620) ring or its side chains is crucial for applications in medicinal chemistry. Strategies employing chiral metal catalysts and organocatalysts, which have been successfully used for the asymmetric synthesis of related isoxazol-5-ones and isoxazolidin-5-ones, could be adapted. researchgate.net For instance, asymmetric domino reactions, such as the Michael/Mannich [3+2] cycloaddition, have yielded complex dispirooxindoles containing isoxazole moieties with excellent diastereoselectivities and enantioselectivities. rsc.org The application of similar strategies to precursors of this compound could provide access to a new class of chiral building blocks.
| Synthetic Strategy | Potential Advantages for Azidomethyl Oxazole Derivatives | Key Research Focus |
| Organocatalytic [3+2] Cycloaddition | High enantioselectivity, metal-free conditions, broad substrate scope. | Design of novel chiral catalysts (e.g., squaramides) for precursors. |
| Metal-Catalyzed Dearomative Cycloaddition | Access to complex bicyclic and polycyclic isoxazoline (B3343090) scaffolds. acs.org | Exploration of various metal/ligand systems (e.g., Pd/SEGPHOS). acs.org |
| Enzyme-Mediated Synthesis | High stereospecificity, green reaction conditions. | Discovery and engineering of enzymes for isoxazole ring formation. |
| Domino/Cascade Reactions | Increased molecular complexity from simple starting materials in a single step. | Designing precursors that can undergo asymmetric cyclization to form substituted azidomethyl oxazoles. |
Exploration of Novel Reactivity Modes and Multi-Catalytic Cascade Reactions
The this compound scaffold possesses two key reactive functionalities: the azide (B81097) group and the 1,2-oxazole ring. Future research will undoubtedly focus on leveraging these sites in novel multi-catalytic and cascade reactions to rapidly build molecular complexity.
The azide group is a versatile functional handle, most famously utilized in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC and SPAAC), commonly known as "click chemistry." This bioorthogonal reaction can be used to conjugate the azidomethyl oxazole core to a wide array of molecules. Beyond this, the azide can be reduced to a primary amine, which can then participate in a host of other transformations.
The 1,2-oxazole ring, while aromatic, contains a weak N-O bond that can be cleaved under specific conditions (e.g., reductive cleavage, base-mediated rearrangement), revealing different functional groups. researchgate.net This latent reactivity makes the isoxazole ring a valuable "masked" functional group.
The convergence of these reactivity modes in cascade sequences is a particularly exciting frontier. A hypothetical multi-catalytic cascade could involve an initial cycloaddition reaction at the azide, followed by a catalyst-induced rearrangement or cleavage of the isoxazole ring. For instance, a one-pot reaction could combine a CuAAC reaction with a subsequent metal-catalyzed cross-coupling at the C4 or C5 position, or a base-mediated rearrangement of the oxazole ring. nih.gov Such sequences, which form multiple bonds in a single operation, are highly desirable for their efficiency and elegance. Multi-component reactions (MCRs) that incorporate an azidomethyl oxazole precursor as one of the components also represent a powerful strategy for generating libraries of diverse, complex molecules. tandfonline.comacs.orgnih.gov
| Reaction Type | Description | Potential Application |
| Click-and-Functionalize | Initial azide-alkyne cycloaddition followed by modification of the oxazole ring or its substituents. | Rapid synthesis of complex drug-like molecules and bioconjugates. |
| Reduction-Cyclization Cascade | Reduction of the azide to an amine, followed by an intramolecular reaction with a side chain to form a fused heterocyclic system. | Creation of novel polycyclic scaffolds. |
| MCR-Intramolecular Cycloaddition | Use of an azidomethyl oxazole derivative in a multi-component reaction to build a linear precursor that then undergoes an intramolecular cyclization. nih.gov | Access to diverse heterocyclic libraries for high-throughput screening. |
| Isoxazole Ring Opening Cascades | Cleavage of the N-O bond to unmask functional groups (e.g., β-hydroxy ketones) that trigger subsequent reactions. | Synthesis of complex acyclic and alternative heterocyclic systems. |
Advanced Computational Modeling for Predictive Synthesis and Mechanism Understanding
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms, predicting reactivity, and guiding synthetic design. researchgate.netzsmu.edu.ua For this compound, computational modeling offers significant opportunities to accelerate research and development.
Future work will likely employ DFT to elucidate the mechanisms of both the formation of the this compound ring and its subsequent reactions. For example, computational studies can predict the regioselectivity of the initial [3+2] cycloaddition used to form the isoxazole ring, helping to optimize reaction conditions to favor the desired 3-substituted isomer. mdpi.com DFT can also be used to study the energy barriers of various cascade reactions, identifying the most plausible pathways and predicting potential side products. nih.gov
Beyond mechanistic studies, the rise of machine learning and artificial intelligence in chemistry presents a new frontier for predictive synthesis. rsc.org Machine learning models, trained on large datasets of known reactions, can predict the outcomes of new reactions, including stereoselectivity, with increasing accuracy. nih.govarxiv.org In the future, such models could be used to predict the optimal chiral catalyst for an asymmetric synthesis of a substituted this compound derivative or to screen virtual libraries of reactants for novel multi-component reactions. This synergy between high-throughput computation and experimental work will be crucial for navigating the vast chemical space accessible from this versatile building block. chemrxiv.org
| Computational Method | Application Area | Projected Outcome |
| Density Functional Theory (DFT) | Mechanism Elucidation | Understanding transition states and intermediates in synthesis and cascade reactions. nih.gov |
| DFT Reactivity Indices | Predicting Reactivity | Analyzing frontier molecular orbitals (HOMO/LUMO) and Fukui functions to predict sites of electrophilic/nucleophilic attack. researchgate.netirjweb.com |
| Quantum-Guided Molecular Mechanics (Q2MM) | Stereoselectivity Prediction | Developing force fields for transition states to rapidly and accurately predict the enantiomeric excess of asymmetric reactions. rsc.org |
| Machine Learning / AI | Retrosynthesis & Optimization | Predicting successful synthetic routes and optimizing reaction conditions (catalyst, solvent, temperature) for higher yields. arxiv.orgchemrxiv.org |
Integration with Flow Chemistry and Automation for Scalable and Sustainable Production
The translation of novel chemical entities from laboratory-scale curiosities to industrially relevant compounds requires scalable and sustainable manufacturing processes. Flow chemistry and automation are poised to revolutionize this aspect of azidomethyl oxazole chemistry. nih.gov
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the ability to telescope multiple reaction steps into a single, continuous process. researchgate.netacs.org These advantages are particularly relevant for the synthesis of this compound. The use of organic azides can be hazardous on a large scale due to their potential for explosive decomposition; flow reactors, with their small reaction volumes, significantly mitigate these risks. An efficient three-step protocol to produce 2-(azidomethyl)oxazoles from vinyl azides in a continuous-flow process has already been developed, demonstrating the feasibility of this approach. beilstein-journals.org
Future research will focus on adapting and optimizing such flow protocols for the synthesis of the 3-substituted isomer and its derivatives. This includes the development of integrated systems that combine synthesis with in-line purification and analysis. Furthermore, the integration of automation and robotics can enable high-throughput reaction optimization and the on-demand synthesis of libraries of azidomethyl oxazole-based compounds for screening purposes. researchgate.netresearchgate.netnih.gov This move towards automated synthesis platforms will not only accelerate the discovery process but also improve reproducibility and reduce waste, aligning with the principles of green chemistry. acs.org
| Parameter | Batch Synthesis | Flow Synthesis (Future Direction) |
| Safety | Higher risk when handling energetic intermediates like organic azides at scale. | Inherently safer due to small reactor volumes and better temperature control. |
| Scalability | Often requires re-optimization for scale-up. | Scalable by running the reactor for longer periods ("scaling out"). |
| Efficiency | Multiple discrete steps with workups and isolations. | Potential for telescoping multiple steps (e.g., oxime formation, chlorination, cycloaddition) into one continuous process. researchgate.net |
| Sustainability | Can generate significant solvent and reagent waste. | Reduced waste, potential for solvent recycling, and higher energy efficiency. acs.org |
| Reproducibility | Susceptible to human error and variations in mixing/heating. | High degree of control and automation leads to excellent reproducibility. nih.gov |
Design of Next-Generation Synthetic Reagents and Building Blocks based on Azidomethyl Oxazole Scaffolds
The ultimate value of this compound lies in its potential as a foundational scaffold for creating novel reagents and building blocks for a wide range of applications, from medicinal chemistry to materials science. nih.gov
In drug discovery, the 1,2-oxazole ring is often used as a bioisostere for amide bonds or phenyl rings, offering improved pharmacokinetic properties. researchgate.net The azidomethyl group provides a handle for conjugation, making it an ideal building block for creating peptidomimetics, where the oxazole core replaces a dipeptide unit and the azide allows for attachment of side chains or linkage to other parts of a molecule. acs.orgnih.govfao.org Densely functionalized oxazole-containing amino acids have already been shown to be valuable for preparing macrocyclic scaffolds. acs.orgnih.gov
Furthermore, the scaffold can be elaborated into a variety of "clickable" fragments for use in fragment-based drug discovery (FBDD) or as probes for chemical biology. By reacting the azide with various alkynes, a library of triazole-linked oxazole compounds can be rapidly generated. These can be designed as inhibitors for specific biological targets or as imaging agents when conjugated to a fluorophore. rsc.org The development of orthogonally protected derivatives, where other positions on the oxazole ring (C4 or C5) can be selectively functionalized, will further expand the utility of this scaffold, allowing for the creation of highly complex and diverse molecular architectures.
| Building Block Class | Description | Potential Application Area |
| Peptidomimetics | Amino acid analogues where the 1,2-oxazole ring mimics a peptide bond or provides conformational constraint. acs.org | Development of protease inhibitors, receptor antagonists, and other peptide-based therapeutics. |
| Clickable Fragments | Small, functionalized azidomethyl oxazole derivatives for use in fragment-based drug discovery via CuAAC. | Rapid identification of lead compounds by screening fragment libraries against biological targets. |
| Bioorthogonal Probes | Azidomethyl oxazoles conjugated to reporter molecules (e.g., fluorophores, biotin) via the azide group. | Imaging and tracking of biomolecules in living systems; activity-based protein profiling. |
| Macrocycle Precursors | Difunctionalized azidomethyl oxazoles designed for use in ring-closing reactions to form complex macrocycles. nih.gov | Synthesis of natural product analogues and novel macrocyclic drugs. |
| Polymer & Material Monomers | Derivatives designed for polymerization or surface functionalization through reactions of the azide or other appended groups. | Creation of functional polymers, smart materials, and modified surfaces. |
Q & A
Q. What are the standard synthetic protocols for preparing 3-(Azidomethyl)-1,2-oxazole, and what methodological considerations are critical for reproducibility?
The synthesis typically involves multistep strategies, including cyclization of α-haloketones with azide-containing precursors or Huisgen cycloaddition for functionalization. A continuous flow approach enhances reproducibility by minimizing intermediate isolation and improving reaction control (e.g., using β-enamino ketoesters as intermediates) . Key considerations include temperature control, solvent selection (e.g., DMF or THF), and stoichiometric precision for azide incorporation to avoid side reactions .
Q. What analytical techniques are most reliable for characterizing this compound and confirming its purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is essential for structural elucidation, particularly for verifying azide placement and oxazole ring integrity. X-ray crystallography provides definitive confirmation of regiochemistry and stereoelectronic effects . High-resolution mass spectrometry (HRMS) and HPLC with UV detection are recommended for purity assessment, especially to detect trace byproducts from azide decomposition .
Advanced Research Questions
Q. How can regioselectivity be controlled during the synthesis of this compound derivatives?
Regioselectivity is influenced by precursor design. For example, β-enamino ketoesters enable regioselective cyclization under mild acidic conditions, directing substituents to specific positions on the oxazole ring. Computational tools (DFT) can predict electronic effects of substituents, guiding synthetic planning .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in pharmacological studies?
Systematic substituent variation at the azidomethyl and oxazole positions, combined with in vitro bioassays (e.g., enzyme inhibition or cytotoxicity screening), identifies critical pharmacophoric elements. For instance, sulfonamide-linked oxazoles exhibit enhanced bioactivity due to improved hydrogen-bonding interactions . Molecular docking and MD simulations further rationalize SAR by mapping ligand-receptor binding dynamics .
Q. How should researchers address contradictions in reported bioactivity data for this compound derivatives?
Discrepancies often arise from assay conditions (e.g., cell line variability, concentration ranges). To resolve contradictions:
Q. What mechanisms underlie the pharmacological activity of this compound derivatives, and how can they be experimentally validated?
Proposed mechanisms include interference with enzymatic cofactor binding (e.g., via azide-mediated metal chelation) or covalent modification of target proteins. Validation strategies:
Q. What methodologies optimize reaction yields for large-scale synthesis of this compound while maintaining safety?
Continuous flow reactors reduce hazards associated with azide handling by limiting intermediate accumulation . Catalytic methods (e.g., Cu(I)-mediated click chemistry) improve efficiency, while in situ FTIR monitoring ensures reaction progress without manual sampling .
Q. How do steric and electronic properties of substituents affect the stability of this compound under physiological conditions?
Electron-withdrawing groups (e.g., nitro, cyano) stabilize the oxazole ring against hydrolytic cleavage, whereas bulky substituents at the azidomethyl position reduce thermal decomposition. Accelerated stability studies (pH 2–9, 40–60°C) coupled with LC-MS degradation profiling are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
